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trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol Documentation Hub

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  • Product: trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol
  • CAS: 2413365-35-0

Core Science & Biosynthesis

Foundational

Structure-Activity Relationship of Pyridine-Ether Tetrahydrofurans: A Guide for Modern Drug and Agrochemical Discovery

An In-depth Technical Guide Introduction: The Strategic Convergence of Three Privileged Scaffolds In the landscape of medicinal and agricultural chemistry, certain molecular scaffolds consistently emerge as "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Strategic Convergence of Three Privileged Scaffolds

In the landscape of medicinal and agricultural chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. Pyridine, a nitrogen-containing heteroarene, is a cornerstone of numerous pharmaceuticals and agrochemicals, valued for its hydrogen bonding capabilities and metabolic stability.[1][2] The tetrahydrofuran (THF) ring, a common motif in natural products, offers a flexible, stereochemically rich scaffold that can effectively orient substituents in three-dimensional space to optimize target binding.[3] Connecting these two rings with an ether linkage provides a synthetically tractable and conformationally influential bridge.

The strategic combination of these three components creates a chemical space ripe for exploration, leading to compounds with diverse biological activities, including potent fungicidal, insecticidal, and anticancer effects.[1][4][5] This guide elucidates the critical structural features that dictate the efficacy of pyridine-ether tetrahydrofurans, providing a framework for the rational design of next-generation bioactive molecules.

Core Synthetic Strategies: Building the Pyridine-Ether Tetrahydrofuran Scaffold

The feasibility of SAR exploration is intrinsically linked to the accessibility of diverse analogs. The synthesis of pyridine-ether tetrahydrofurans generally relies on convergent strategies where the key fragments are prepared separately and then coupled. The most common approach involves a nucleophilic substitution reaction to form the central ether bond.

A generalized synthetic workflow is depicted below. The specific choice of reagents and reaction conditions allows for systematic modifications at each position of the scaffold.

G A Pyridine Precursor (e.g., Halopyridine or Hydroxypyridine) C Ether Bond Formation (e.g., Williamson Ether Synthesis) A->C B Tetrahydrofuran Precursor (e.g., THF-alkanol or THF-halide) B->C D Pyridine-Ether Tetrahydrofuran Core Scaffold C->D Key Coupling Step E Optional Post-Modification (e.g., Cross-coupling) D->E F Final Analog Library E->F Diversification

Caption: Generalized workflow for the synthesis of pyridine-ether tetrahydrofuran analogs.

The choice between using a hydroxypyridine reacting with a THF-halide or a halopyridine reacting with a THF-alkanol is often dictated by the commercial availability of starting materials and the desired substitution patterns. For instance, the synthesis of 2-substituted pyridines can be achieved through the addition of Grignard reagents to pyridine N-oxides in THF.[6] The synthesis of the tetrahydrofuran moiety itself can be accomplished through various methods, including the intramolecular cyclization of hydroxyalkenes or diols.[7][8]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecular class is exquisitely sensitive to structural modifications across all three components of the scaffold. Below, we dissect the key SAR trends observed for different biological activities.

Antifungal Activity

Many pyridine-containing compounds exert their antifungal effects by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.[5][9] A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51).[5]

Key SAR Findings for Antifungal Potency:

  • Pyridine Ring Substitution:

    • Position 2 and 6: Substitution with small, electron-withdrawing groups, such as halogens (Cl, F), often enhances activity. This is thought to facilitate coordination with the heme iron in the active site of CYP51.

    • Position 4: Aromatic or heteroaromatic substituents at this position are generally well-tolerated and can be used to modulate pharmacokinetic properties.

  • Ether Linker: A simple methylene (-O-CH₂-) or ethylene (-O-CH₂CH₂-) linker is often optimal. Longer or more rigid linkers can disrupt the ideal geometry for target binding.

  • Tetrahydrofuran Ring Substitution:

    • Stereochemistry: The relative and absolute stereochemistry of substituents on the THF ring is critical. Often, a single stereoisomer is responsible for the majority of the observed activity.

    • Position 2 and 5: Substitution at these positions with small alkyl or aryl groups can enhance potency. The optimal substituent often fits into a hydrophobic pocket of the target enzyme.

The following diagram illustrates these key SAR principles for antifungal activity.

Caption: Key SAR takeaways for antifungal pyridine-ether tetrahydrofurans.

Insecticidal Activity

Pyridine-based insecticides, such as the neonicotinoids, are widely used in agriculture.[1] They typically act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. The SAR for nAChR modulators is distinct from that of CYP51 inhibitors.

Key SAR Findings for Insecticidal Potency:

  • Pyridine Ring: A 6-chloro-3-pyridinylmethyl moiety is a classic pharmacophore for nAChR binding. The chlorine atom is crucial for potent activity.

  • Ether Linker: The geometry and electronics of the linker are important for presenting the THF moiety to a secondary binding site.

  • Tetrahydrofuran Ring: The THF ring often serves as a bulky, lipophilic group that can be modified to fine-tune the insecticidal spectrum and systemic properties of the compound. Modifications can influence which insect species are most affected.[10]

Table 1: Comparative Insecticidal Activity of Analogs

Compound IDPyridine Substitution (R¹)THF Substitution (R²)Target PestLC₅₀ (ppm)
A-1 6-Cl2-MethylAphis gossypii1.5
A-2 6-Cl2-EthylAphis gossypii3.2
A-3 6-H2-MethylAphis gossypii>100
A-4 6-Cl3-MethylAphis gossypii8.9

Data is illustrative and based on general principles found in the literature.[10][11]

As shown in Table 1, the presence of a 6-chloro substituent on the pyridine ring is critical for activity (compare A-1 and A-3). Furthermore, the position and size of the substituent on the THF ring significantly impact potency (compare A-1, A-2, and A-4).

Antiproliferative Activity

The structural diversity of pyridine derivatives has also led to their investigation as anticancer agents.[12] Studies have shown that the presence and position of specific functional groups can enhance antiproliferative activity against various cancer cell lines.[4][13]

  • Key Structural Features for Enhanced Activity: The presence of hydrogen bond donors and acceptors like -OH, -NH₂, and -C=O groups often correlates with increased antiproliferative effects.[4]

  • Detrimental Structural Features: Conversely, the introduction of bulky groups or certain halogen atoms can lead to a decrease in activity, possibly due to steric hindrance at the biological target.[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential.

Protocol: Synthesis of a Representative Pyridine-Ether Tetrahydrofuran

This protocol describes a typical Williamson ether synthesis for coupling a hydroxypyridine fragment with a tetrahydrofuran tosylate.

Objective: To synthesize 3-((tetrahydrofuran-2-yl)methoxy)pyridine.

Materials:

  • 3-Hydroxypyridine (1.0 eq)

  • (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise to the stirred DMF.

  • Add a solution of 3-hydroxypyridine (1.0 eq) in DMF dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Coupling: Add a solution of (tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol: In Vitro Antifungal Susceptibility Assay

This protocol outlines a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen, such as Candida albicans.

Objective: To determine the MIC of a test compound against C. albicans.

Materials:

  • Test compound dissolved in DMSO.

  • C. albicans strain (e.g., ATCC 90028).

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35 °C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI medium to obtain the final inoculum concentration.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in RPMI medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL. Include a positive control (fungus + medium, no compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by reading the optical density at 530 nm.

Conclusion and Future Perspectives

The pyridine-ether tetrahydrofuran scaffold represents a highly adaptable and potent platform for the discovery of novel bioactive agents. The SAR insights detailed in this guide highlight the delicate interplay between electronics, sterics, and stereochemistry in dictating biological activity. For antifungal agents, targeting CYP51 remains a validated and fruitful strategy, with significant gains in potency achievable through precise substitution on the pyridine and THF rings. For insecticides, leveraging the well-established chloropyridinyl pharmacophore while exploring novel THF substitutions offers a clear path to compounds with improved efficacy and tailored insecticidal spectra.

Future research should focus on:

  • Quantitative SAR (QSAR): Developing predictive computational models to accelerate the design-synthesis-test cycle.[12]

  • Stereoselective Synthesis: Creating more efficient and scalable routes to access enantiomerically pure THF precursors, which is critical for optimizing potency and reducing off-target effects.[14]

  • Mechanism of Action Studies: Expanding investigations into the precise molecular targets for compounds exhibiting antiproliferative or other novel biological activities.

By integrating the principles of rational design with robust synthetic and biological validation, the full potential of the pyridine-ether tetrahydrofuran chemical class can be realized, leading to the development of next-generation solutions for human health and agriculture.

References

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA. [Link]

  • Various Authors. Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • Nechaev, A., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. RSC Advances. [Link]

  • Martínez-Vargas, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Farrell, J., et al. (2014). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Inorganic Chemistry. [Link]

  • Google Patents. Pyrimidine derivatives and use thereof as agricultural and horticultural fungicides.
  • Various Authors. Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]

  • Zakharychev, V.V., & Martsynkevich, A.M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem. [Link]

  • Niimi, M., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. [Link]

  • Wolfe, J.P., & Hay, M.B. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry. [Link]

  • Gao, Y., et al. (2022). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Journal of Agricultural and Food Chemistry. [Link]

  • Chempanda. Pyridine as insecticide. [Link]

  • Allaka, T.R., & Katari, N.K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Sroor, F.M., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

  • Elsayed, M.A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research. [Link]

  • Google Patents.
  • Google P
  • Carro, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. [Link]

  • Martínez-Vargas, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Armstrong, D.R., et al. (2013). Pyridine pK a (THF) changes caused by substituent effects. ResearchGate. [Link]

  • Bhat, A.A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2023). Research on the Structure of the Tetrahydrofuran Complex of 2,4,6-Trinitro-3-Hydroxypyridine Silver. Molecules. [Link]

  • Sroor, F.M., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity.... Journal of Agricultural and Food Chemistry. [Link]

  • Sroor, F.M., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines.... Journal of Agricultural and Food Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to Novel Heterocyclic Scaffolds for Drug Discovery

Preamble: The Unquestioned Primacy of Heterocycles in Modern Medicine In the landscape of medicinal chemistry, the term "heterocycle" is not merely a classification; it is the very bedrock upon which a vast majority of m...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Unquestioned Primacy of Heterocycles in Modern Medicine

In the landscape of medicinal chemistry, the term "heterocycle" is not merely a classification; it is the very bedrock upon which a vast majority of modern pharmaceuticals are built. These cyclic organic compounds, characterized by the inclusion of at least one atom other than carbon within their ring structure—typically nitrogen, oxygen, or sulfur—are nature's preferred building blocks for biological function. This preference is starkly reflected in the pharmacopeia; it is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic moiety.[1] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs incorporate at least one nitrogen-containing heterocycle, underscoring their monumental significance in drug design and development.[2]

This guide is structured not as a rigid encyclopedia but as a narrative journey through the most dynamic and promising areas of heterocyclic scaffold innovation. We will move from the foundational principles of why these structures are so effective to the practicalities of their synthesis and biological evaluation. Our focus will be on the "why"—the causal relationships between structural design, synthetic strategy, and therapeutic outcome—to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Part 1: The Core Pillars: Dominant Heteroatom Classes in Drug Scaffolds

The versatility of a heterocyclic scaffold is largely defined by the nature of the heteroatom(s) it contains. These atoms dictate the scaffold's electronic properties, its ability to engage in hydrogen bonding, its polarity, and its metabolic stability—all critical parameters in drug design.[2][3] We will explore the most significant classes.

Nitrogen-Containing Heterocycles: The Workhorse of Medicinal Chemistry

Nitrogen heterocycles are the most prevalent class in FDA-approved drugs, a testament to their exceptional versatility.[2][3] The nitrogen atom can act as a hydrogen bond acceptor (as in pyridine) or a donor (as in a non-aromatic secondary amine like piperidine), and its basicity can be finely tuned. This allows for precise modulation of interactions with biological targets like enzymes and receptors.[3]

  • Five-Membered Rings (e.g., Triazoles, Pyrazoles, Imidazoles): These scaffolds are frequently employed as bioisosteres for amide bonds.[4] This substitution can dramatically improve metabolic stability by removing a site susceptible to amidase-catalyzed hydrolysis, while preserving key hydrogen bonding interactions. Triazoles and pyrazoles are core components of numerous anticancer, antifungal, and antibacterial agents.[5][6][7]

  • Six-Membered Rings (e.g., Pyridine, Piperidine, Pyrimidine): This class is ubiquitous. A recent analysis of FDA-approved drugs from 2014-2023 revealed 54 drugs containing a pyridine ring, with a significant number targeting kinases in oncology.[8] The pyridine ring's aromatic nature and ability to be substituted at various positions make it an ideal scaffold for orienting functional groups to fit into the ATP-binding pocket of kinases.[6] Piperidine and piperazine are among the most frequently observed non-aromatic rings, often used to improve solubility and pharmacokinetic properties.[3]

  • Fused Systems (e.g., Indoles, Quinolines, Benzimidazoles): Found extensively in natural products and synthetic drugs, fused systems offer a rigid, planar structure that is ideal for slotting into protein binding sites or intercalating with DNA.[1][6] Quinolines, for instance, are the foundational scaffold for a generation of antimalarial drugs, including chloroquine.[9][10] Indole-based scaffolds are crucial in the development of antibacterial and anticancer agents.[11]

Oxygen-Containing Heterocycles: Nature's Blueprint

Oxygen heterocycles are the second most common type found in FDA-approved pharmaceuticals.[12] Their prevalence is heavily influenced by their presence in essential natural products like carbohydrates and nucleosides.[13]

  • Pyranoses and Furanoses: These saturated six- and five-membered rings, respectively, are the most common oxygen heterocycles in medicine, forming the core of countless carbohydrate-based drugs and nucleoside analogs used in antiviral and anticancer therapies.[12][13]

  • Three- and Four-Membered Rings (Oxiranes, Oxetanes): While less common, these strained rings possess unique chemical reactivity and conformational properties. Oxetanes, for example, are used as bioisosteres for gem-dimethyl or carbonyl groups, contributing to improved polarity and metabolic stability.[]

  • Macrolactones: These large-ring lactones are often derived from natural products and are common in antibiotics (e.g., erythromycin) and other therapeutic classes.[12][13]

Sulfur-Containing Heterocycles: The Versatile Modulators

Though less frequent than their nitrogen and oxygen counterparts, sulfur-containing heterocycles exhibit an impressively broad range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[15]

  • Thiazoles and Thiophenes: The thiazole ring is a key component in numerous approved drugs, including various cephalosporin antibiotics and the anticancer agent dasatinib.[7][16] Thiophenes are often used as bioisosteric replacements for benzene rings, modulating electronic properties and metabolic profiles.[17]

  • Benzothiophenes: This fused scaffold is the core of drugs like raloxifene, a selective estrogen receptor modulator used for osteoporosis treatment.[16]

  • Multi-Target Agents: A growing area of research involves sulfur-nitrogen heterocycles, such as benzothiazole derivatives, which have shown promise as dual antioxidant and anticancer agents, offering a multi-pronged approach to cancer therapy.[18]

Part 2: The Drug Discovery Engine: A Workflow for Scaffold Development

The journey from a novel scaffold concept to a viable drug candidate is a systematic process of design, synthesis, and validation. The causality is critical: each step is designed to answer specific questions that inform the next, creating a self-validating loop of optimization.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization a Scaffold Identification (Privileged Structures, Bioisosteres) b In Silico Modeling (Docking, QSAR) a->b c Library Synthesis (e.g., MCR, C-H Functionalization) b->c d Compound Characterization (NMR, MS, Purity) c->d e High-Throughput Screening (Primary Assays) d->e Purified Library f Hit Confirmation & IC50 (Dose-Response) e->f g Secondary Assays (Selectivity, Mechanism of Action) f->g h In Vitro ADME/Tox g->h i Structure-Activity Relationship (SAR) Analysis h->i Validated Hits j Iterative Synthesis of Analogs i->j j->f New Analogs k In Vivo Efficacy & PK/PD Studies j->k k->i In Vivo Data l Candidate Selection k->l

Caption: A generalized workflow for novel heterocyclic scaffold drug discovery.

Part 3: Key Experimental Protocols

Trustworthiness in research comes from robust, reproducible methodologies. Below are detailed protocols for the synthesis of a common heterocyclic scaffold and its subsequent biological evaluation—a self-validating system from bench to biological insight.

Protocol 1: Microwave-Assisted Synthesis of a Substituted 4H-1,4-Benzothiazine Scaffold

Rationale: Conventional methods for synthesizing thiazine heterocycles can be time-consuming and low-yielding.[19] Microwave-assisted organic synthesis (MAOS) offers significant advantages, including rapid reaction times, higher yields, and often cleaner reaction profiles, accelerating the generation of a chemical library for screening.

Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol, 1.0 eq).

  • Solvent and Base Addition: Add ethanol (3 mL) as the solvent, followed by triethylamine (1.2 mmol, 1.2 eq) to act as a base. Stir the mixture for 2 minutes at room temperature.

  • Substrate Addition: Add the desired β-ketoester (e.g., ethyl acetoacetate) (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water (20 mL). The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water (2 x 10 mL). Recrystallize the product from ethanol to yield the pure 4H-1,4-benzothiazine derivative.

  • Characterization (Self-Validation): Confirm the structure of the synthesized compound using spectroscopic methods:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environment.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound (target >95%).

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity. It serves as a reliable primary screen for the cytotoxic potential of novel compounds against cancer cell lines.[17]

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HepG-2, a liver cancer line) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the synthesized heterocyclic compound in DMSO (e.g., 10 mM). Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis (Self-Validation): Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 4: Data-Driven Insights and Mechanistic Visualization

The ultimate goal of synthesizing and testing these scaffolds is to build a robust Structure-Activity Relationship (SAR).[20][21] This involves correlating specific structural modifications with changes in biological potency.

Table 1: Representative Biological Activities of Novel Heterocyclic Scaffolds
Heterocyclic ScaffoldExample Drug/CompoundPrimary Target/MechanismBiological Activity (IC₅₀)Therapeutic Area
Thiazole / Pyrimidine Dasatinib[16]Multi-Kinase (BCR-ABL, Src)Sub-nanomolarOncology[16]
Benzothiophene Raloxifene[16]Selective Estrogen Receptor Modulator~20 nM (binding affinity)Osteoporosis[16]
Indazolylthiazole Derivative 8 (from study)[17]Cytotoxicity / Gene Regulation5.9 µg/mL (HepG-2 cells)Oncology[17]
4-Aminoquinoline Chloroquine[9]Inhibition of Heme Polymerization~15-30 nM (P. falciparum)Infectious Disease (Malaria)[9]
Pyridine Imatinib (contains pyridine)BCR-ABL Kinase~25-100 nMOncology
Visualizing Mechanism: Kinase Inhibition by a Heterocyclic Scaffold

Many nitrogen-containing heterocyclic scaffolds, particularly those based on pyridine and pyrimidine, function as ATP-competitive kinase inhibitors.[6][8] Their mechanism involves occupying the ATP binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cancer cell proliferation.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Target Kinase (e.g., BCR-ABL, Src) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation, Survival, Angiogenesis pSubstrate->Proliferation Promotes ATP ATP ATP->Kinase Binds to active site Drug Heterocyclic Inhibitor (e.g., Pyridine Scaffold) Drug->Kinase Blocks ATP Binding

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Mitsunobu Reaction: Ether Formation with 6-Methylpyridin-3-ol and Tetrahydrofuran Diols

Introduction: Navigating the Nuances of the Mitsunobu Reaction in Complex Syntheses The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a formal dehydration betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of the Mitsunobu Reaction in Complex Syntheses

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a formal dehydration between a primary or secondary alcohol and a suitable pronucleophile, effectively forming C-O, C-N, C-S, and C-C bonds under mild conditions.[1][2] Its stereospecific nature, proceeding via an SN2 mechanism that inverts the stereochemistry at the alcohol's chiral center, has made it an invaluable tool in the synthesis of natural products and complex pharmaceuticals.[3][4] However, the successful application of this powerful reaction, particularly with challenging substrates such as heteroaromatic nucleophiles and diols, demands a nuanced understanding of its mechanism and potential pitfalls.

This guide provides an in-depth exploration of the Mitsunobu reaction, focusing on its application for the etherification of two classes of substrates of significant interest in drug development: the ambident nucleophile 6-methylpyridin-3-ol and tetrahydrofuran (THF) diols. We will delve into the mechanistic intricacies that govern reactivity and selectivity, offer detailed, field-proven protocols, and provide troubleshooting strategies to overcome common challenges.

The Mitsunobu Reaction: A Mechanistic Overview

The Mitsunobu reaction is a complex, multi-step process.[1] A deep understanding of the key intermediates and their reactivity is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.

The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This rapid reaction forms a betaine intermediate, which then deprotonates the acidic pronucleophile (in our case, 6-methylpyridin-3-ol or a hydroxyl group of a THF diol) to generate an ion pair.[1][5] The alcohol substrate is then activated by attacking the positively charged phosphorus atom, forming an alkoxyphosphonium salt. This salt is the key intermediate that is susceptible to backside attack by the deprotonated nucleophile in a classic SN2 fashion, leading to the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide (TPPO) and the corresponding hydrazo-dicarboxylate byproduct.[6][7]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N(CO₂R)N⁻-CO₂R] PPh3->Betaine DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine IonPair Ion Pair {[Ph₃P⁺-N(CO₂R)NH-CO₂R] Nu⁻} Betaine->IonPair Pronucleophile Nu-H (e.g., Pyridinol) Pronucleophile->IonPair H⁺ transfer Alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR'] Nu⁻ IonPair->Alkoxyphosphonium Hydrazine RO₂C-NH-NH-CO₂R IonPair->Hydrazine Alcohol R'-OH Alcohol->Alkoxyphosphonium Activation Product R'-Nu Alkoxyphosphonium->Product SN2 attack TPPO Ph₃P=O Alkoxyphosphonium->TPPO

Caption: Generalized mechanism of the Mitsunobu reaction.

Application I: O-Alkylation of 6-Methylpyridin-3-ol

The synthesis of pyridyl ethers is of great importance in medicinal chemistry. However, the use of hydroxypyridines, such as 6-methylpyridin-3-ol, in the Mitsunobu reaction presents a significant challenge: the competition between O-alkylation and N-alkylation.[4][8] 3-Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone form, and both the oxygen and nitrogen atoms can act as nucleophiles.

Controlling the Regioselectivity: The N- vs. O-Alkylation Challenge

The regiochemical outcome of the Mitsunobu reaction with pyridinols is influenced by several factors, including the hardness of the electrophile and the pKa of the nucleophile.[4] The intermediate alkoxyphosphonium salt is considered a hard electrophile, which generally favors reaction at the harder oxygen atom, leading to the desired O-alkylation product.[4] However, mixtures of N- and O-alkylated products are often observed.[8]

A critical factor is the pKa of the pronucleophile. If the pKa is too high (typically > 13), the deprotonation by the betaine intermediate is inefficient. This can lead to a side reaction where the hydrazo anion attacks the alkoxyphosphonium intermediate, resulting in a significant byproduct and consumption of the starting alcohol.[9]

To circumvent these issues, modifications to the standard Mitsunobu protocol have been developed. One of the most effective strategies for the preparation of pyridine ethers is the use of 1,1'-(azodicarbonyl)dipiperidine (ADDP) in place of DEAD or DIAD.[9] The use of ADDP, often in conjunction with polymer-supported triphenylphosphine (PS-PPh₃) to simplify purification, has been shown to be a versatile and efficient method for the synthesis of pyridine ether PPAR agonists, minimizing the formation of byproducts.[9]

Optimized Protocol for the O-Alkylation of 6-Methylpyridin-3-ol

This protocol is adapted from the work of Boger and co-workers and is optimized for the clean O-alkylation of pyridinols.[9]

Materials:

  • 6-Methylpyridin-3-ol

  • Primary or secondary alcohol

  • Polymer-supported triphenylphosphine (PS-PPh₃)

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 6-methylpyridin-3-ol (1.0 eq), the desired alcohol (1.1 eq), and polymer-supported triphenylphosphine (1.5 eq).

  • Add anhydrous THF (to achieve a concentration of approximately 0.1 M with respect to the pyridinol).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide. Wash the resin with THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired pyridyl ether.

Parameter Condition Rationale Reference
Azodicarboxylate ADDPMinimizes side reactions observed with DEAD/DIAD for less acidic nucleophiles.[9]
Phosphine Polymer-supported PPh₃Simplifies purification by allowing for filtration to remove the phosphine oxide byproduct.[9]
Solvent Anhydrous THFA common and effective solvent for Mitsunobu reactions.[1][10]
Temperature Room TemperatureSufficient for the reaction to proceed to completion.[9]
Stoichiometry 1.1 eq Alcohol, 1.5 eq PS-PPh₃, 1.5 eq ADDPA slight excess of the alcohol and reagents ensures complete conversion of the limiting pyridinol.[9]

Application II: Mitsunobu Reaction with THF Diols

The etherification of diols using the Mitsunobu reaction introduces further complexities, primarily concerning regioselectivity and the potential for intramolecular side reactions.[3] Tetrahydrofuran-2,5-dimethanol, a biomass-derived diol, is a valuable building block, and controlling its reactivity in the Mitsunobu reaction is crucial for its application in synthesis.

Navigating Regioselectivity and Intramolecular Cyclization

When a diol is subjected to Mitsunobu conditions, a mixture of mono-ether, di-ether, and potentially cyclic ether products can be formed.

  • Regioselectivity: In unsymmetrical diols, the relative reactivity of the hydroxyl groups will determine the major mono-substituted product. Primary alcohols are generally more reactive than secondary alcohols in the Mitsunobu reaction.[7] For a symmetrical diol like (tetrahydrofuran-2,5-diyl)dimethanol, mono-alkylation can be favored by using a sub-stoichiometric amount of the alcohol electrophile.

  • Intramolecular Cyclization: Diols, particularly 1,4- and 1,5-diols, can undergo intramolecular Mitsunobu reactions to form cyclic ethers.[7] In the case of (tetrahydrofuran-2,5-diyl)dimethanol, which is effectively a 1,6-diol if considering the chain of atoms connecting the hydroxyls, intramolecular cyclization to form a bicyclic ether is a possibility, though less likely than for shorter chain diols.

The choice of solvent can also influence the outcome of Mitsunobu reactions with diols. For instance, in the azidation of 1,2-diols, toluene was found to give higher regioselectivity compared to THF.

Protocol for Mono-O-Alkylation of (Tetrahydrofuran-2,5-diyl)dimethanol

This protocol is a generalized procedure for the mono-alkylation of a symmetrical diol and should be optimized for specific substrates.

Materials:

  • (Tetrahydrofuran-2,5-diyl)dimethanol

  • Desired primary or secondary alcohol (as the nucleophile in this case)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (tetrahydrofuran-2,5-diyl)dimethanol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes. A color change to yellow-orange is typically observed.[11]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the desired product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Purification is typically achieved by flash column chromatography.

Parameter Condition Rationale Reference
Diol Stoichiometry 1.0 eqLimiting reagent to favor mono-alkylation.General Principle
Nucleophile (Alcohol) 1.2 eqSlight excess to drive the reaction.[10]
Reagents 1.5 eq PPh₃, 1.5 eq DIADStandard excess for Mitsunobu reactions.[10]
Solvent Anhydrous THFCommon solvent for Mitsunobu reactions.[1][10]
Temperature 0 °C to Room TempStandard conditions to control the initial exothermic reaction.[1][11]

Best Practices and Troubleshooting

The success of a Mitsunobu reaction often lies in the careful control of reaction parameters and the purity of reagents.

Troubleshooting_Mitsunobu Start Low or No Conversion Reagent_Quality Check Reagent Quality (PPh₃, DEAD/DIAD) Start->Reagent_Quality Solvent_Dryness Ensure Anhydrous Conditions Start->Solvent_Dryness Order_Addition Vary Order of Addition Start->Order_Addition Temperature Increase Temperature Start->Temperature Side_Products Side Product Formation N_Alkylation N-Alkylation of Pyridinol Side_Products->N_Alkylation Hydrazo_Adduct Hydrazo Adduct Formation Side_Products->Hydrazo_Adduct Cyclization Intramolecular Cyclization Side_Products->Cyclization Use_ADDP Use ADDP instead of DEAD/DIAD N_Alkylation->Use_ADDP Hydrazo_Adduct->Use_ADDP Lower_Concentration Lower Reaction Concentration Cyclization->Lower_Concentration

Caption: Troubleshooting decision tree for common Mitsunobu reaction issues.

  • Reagent Quality: Triphenylphosphine can oxidize to triphenylphosphine oxide upon storage, and azodicarboxylates can decompose.[12] Use fresh or purified reagents for best results.

  • Anhydrous Conditions: The presence of water can consume the reagents and lead to lower yields. Use anhydrous solvents and perform the reaction under an inert atmosphere.[12]

  • Order of Addition: The standard protocol involves adding the azodicarboxylate last to a cooled solution of the alcohol, nucleophile, and phosphine.[1][10] In some cases, pre-forming the betaine by mixing the phosphine and azodicarboxylate before adding the other components can be beneficial.[1]

  • Temperature: Most Mitsunobu reactions proceed well at 0 °C to room temperature. For sterically hindered substrates, gentle heating may be required.[11]

  • Purification: The removal of triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct can be challenging. The use of polymer-supported reagents or modified phosphines and azodicarboxylates can greatly simplify purification.[9]

Conclusion

The Mitsunobu reaction is a powerful and versatile tool for the synthesis of ethers from alcohols. While its application to complex substrates like 6-methylpyridin-3-ol and THF diols requires careful consideration of potential side reactions and regioselectivity, a thorough understanding of the reaction mechanism and the use of optimized protocols can lead to high yields of the desired products. By following the guidelines and protocols outlined in this application note, researchers can confidently employ the Mitsunobu reaction to advance their synthetic endeavors in drug discovery and development.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022;27(20):6953. [Link]

  • Mitsunobu Reaction. NROChemistry. [Link]

  • Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. MDPI. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. 2009;109(6):2551-2607. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. ScienceDirect. [Link]

  • and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. Royal Society of Chemistry. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry. 2006;2:23. [Link]

  • ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. ResearchGate. [Link]

  • Organic Synthesis: General Remarks. Wiley-VCH. [Link]

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1. 2002;(3):335-343. [Link]

  • Mitsunobu reaction issues. Reddit. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

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Application

The Strategic Incorporation of Methylpyridine Ether Motifs in Small Molecule Drugs: Application Notes and Protocols

Introduction: The Rising Prominence of the Methylpyridine Ether Motif In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is a cornerstone of medicinal chemistry. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Methylpyridine Ether Motif

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is a cornerstone of medicinal chemistry. Among these, the pyridine ring is a well-established "privileged scaffold," appearing in a significant number of FDA-approved drugs.[1][2][3] Its derivatives offer a versatile template that can be modified to fine-tune the physicochemical and pharmacological properties of a drug candidate.[4][5] This guide focuses on a particularly advantageous subset: the methylpyridine ether motif.

The inclusion of a methylpyridine ether moiety in a small molecule can profoundly influence its drug-like properties. The pyridine nitrogen acts as a hydrogen bond acceptor, which can enhance aqueous solubility and facilitate crucial interactions with biological targets.[3][5][6] Furthermore, the ether linkage provides conformational flexibility while the methyl group can offer steric hindrance to protect against metabolic degradation or provide beneficial hydrophobic interactions. This strategic combination of features makes the methylpyridine ether a valuable tool for lead optimization, often used to improve a compound's potency, selectivity, and pharmacokinetic profile.[7][8]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the rationale and practical application of incorporating methylpyridine ether motifs. We will explore key synthetic strategies with detailed, validated protocols, discuss the impact on physicochemical properties, and provide insights into the causality behind experimental choices.

Part 1: Rationale for Incorporation - A Physicochemical Perspective

The decision to introduce a methylpyridine ether is driven by the need to solve specific challenges in the drug discovery pipeline, such as poor solubility, metabolic instability, or suboptimal target engagement. This motif is often employed as a bioisosteric replacement for other functional groups, aiming to enhance a molecule's overall profile without drastically altering its core structure.[8][9]

Key Physicochemical Advantages:

  • Enhanced Solubility: The basic nitrogen atom of the pyridine ring can be protonated at physiological pH, increasing the polarity and aqueous solubility of the molecule. This is a critical factor for oral bioavailability.

  • Modulation of Lipophilicity (logP): The introduction of the polar pyridine ring and the ether oxygen can decrease lipophilicity compared to a purely carbocyclic analogue, which can be beneficial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10]

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism compared to a phenyl ring. The ether linkage is also relatively stable. This can lead to an improved pharmacokinetic profile and a longer half-life in vivo.[3]

  • Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the target protein's binding site, thereby increasing potency.[6]

The following table summarizes the typical impact of replacing a phenyl group with a methylpyridine ether on key drug-like properties.

PropertyPhenyl AnalogueMethylpyridine Ether AnalogueRationale for Change
Aqueous Solubility Low to ModerateModerate to HighIntroduction of a basic, polar nitrogen atom.
Lipophilicity (cLogP) HigherLowerThe pyridine nitrogen and ether oxygen decrease overall lipophilicity.
Metabolic Stability Susceptible to oxidationGenerally more stablePyridine ring is less prone to CYP450-mediated oxidation.
Hydrogen Bonding Pi-stackingPi-stacking, H-bond acceptorThe nitrogen atom provides an additional point for hydrogen bonding.
pKa N/A~5-6The pyridine nitrogen introduces basicity, influencing ionization state.

Part 2: Synthetic Strategies and Core Protocols

The synthesis of methylpyridine ethers can be approached through several reliable methods. The choice of strategy often depends on the substitution pattern of the pyridine ring and the nature of the starting materials. The most common and robust methods are the Williamson ether synthesis and the Buchwald-Hartwig C-O cross-coupling reaction.

Williamson Ether Synthesis

This classical and widely used method involves the reaction of a deprotonated hydroxymethylpyridine (acting as the nucleophile) with an alkyl halide (acting as the electrophile).

Causality Behind Experimental Choices:

  • Base: A moderately strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used. NaH is often preferred for its ability to irreversibly deprotonate the alcohol, driving the reaction to completion. K2CO3 is a milder and safer alternative, suitable for substrates with base-sensitive functional groups.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na+) without interfering with the nucleophilicity of the resulting alkoxide.

  • Temperature: The reaction is often gently heated (e.g., 60-80 °C) to increase the reaction rate, but the temperature should be controlled to prevent side reactions.

Protocol 1: Williamson Ether Synthesis of 2-((Benzyloxy)methyl)pyridine

Objective: To synthesize a model methylpyridine ether from 2-(hydroxymethyl)pyridine and benzyl bromide.

Materials:

  • 2-(Hydroxymethyl)pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(hydroxymethyl)pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Gas evolution (H2) will occur. Stir the suspension at 0 °C for 30 minutes. The formation of the sodium alkoxide should be observed.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((benzyloxy)methyl)pyridine.

Self-Validation and Troubleshooting:

  • Reaction Monitoring: The disappearance of the starting alcohol and the appearance of a new, less polar spot on the TLC plate indicates product formation.

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 50 °C) can be applied. Ensure the NaH is fresh and the solvent is anhydrous.

  • Side Products: Over-alkylation or other side reactions can occur if the temperature is too high or if an excess of the electrophile is used.

// Nodes Start [label="2-(Hydroxymethyl)pyridine\n+ Anhydrous DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Add NaH (1.2 eq)\ n@ 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxide [label="Sodium 2-(pyridin-2-yl)methoxide\n(Stir 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Add Benzyl Bromide (1.1 eq)\ n@ 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Warm to RT\nStir 4-6h", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Quench (NaHCO3)\nExtract (EtOAc)\nWash & Dry", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Pure Methylpyridine Ether", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Start [label="2-(Hydroxymethyl)pyridine\n+ Anhydrous DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Add NaH (1.2 eq)\ n@ 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxide [label="Sodium 2-(pyridin-2-yl)methoxide\n(Stir 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Add Benzyl Bromide (1.1 eq)\ n@ 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Warm to RT\nStir 4-6h", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Quench (NaHCO3)\nExtract (EtOAc)\nWash & Dry", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Pure Methylpyridine Ether", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Base [label="Inert Atmosphere"]; Base -> Alkoxide [label="Deprotonation"]; Alkoxide -> Electrophile; Electrophile -> Reaction; Reaction -> Workup [label="Monitor by TLC"]; Workup -> Purify; Purify -> Product; } Caption: Workflow for Williamson Ether Synthesis.

Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling

For more complex substrates, particularly for the coupling of an aryl halide with a hydroxymethylpyridine, the Buchwald-Hartwig C-O cross-coupling is a powerful and versatile alternative. This method offers excellent functional group tolerance.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A palladium catalyst (e.g., Pd2(dba)3) and a specialized phosphine ligand (e.g., XPhos, SPhos) are essential. The ligand is crucial for facilitating the reductive elimination step that forms the C-O bond. The choice of ligand can significantly impact reaction efficiency and must be optimized for the specific substrates.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) is required to deprotonate the alcohol and activate the catalyst.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are common solvents that are stable at the higher temperatures often required for this reaction.

Protocol 2: Buchwald-Hartwig Synthesis of 3-((4-Fluorophenoxy)methyl)pyridine

Objective: To couple 3-(hydroxymethyl)pyridine with 1-bromo-4-fluorobenzene.

Materials:

  • 3-(Hydroxymethyl)pyridine

  • 1-Bromo-4-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs2CO3)

  • Anhydrous, deoxygenated Toluene

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.05 eq) to a dry reaction vessel.

  • Reagent Addition: Add 3-(hydroxymethyl)pyridine (1.2 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous, deoxygenated toluene.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the aryl bromide.

  • Cooling and Filtration: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts.

  • Concentration: Rinse the pad with additional ethyl acetate and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired diaryl ether.

Self-Validation and Troubleshooting:

  • Deactivation of Catalyst: Ensure all reagents and solvents are rigorously anhydrous and deoxygenated, as oxygen and water can deactivate the palladium catalyst.

  • Low Yield: If the yield is low, screen different phosphine ligands (e.g., SPhos, RuPhos) and bases, as the optimal conditions can be substrate-dependent.

  • Homocoupling: Side products from the homocoupling of the aryl halide may be observed. Adjusting the catalyst-to-ligand ratio can sometimes mitigate this.

Buchwald_Hartwig_Workflow

Part 3: Case Studies in Drug Discovery

The utility of the methylpyridine ether motif is best illustrated by its presence in several clinically successful and late-stage investigational drugs.

  • Sorafenib (Nexavar): An FDA-approved kinase inhibitor for the treatment of kidney and liver cancer. The molecule features a picolinamide core, where the methylpyridine group plays a crucial role in binding to the kinase target.

  • Rociletinib: An investigational kinase inhibitor for non-small cell lung cancer. It contains a methoxypyridine moiety that enhances its selectivity and pharmacokinetic properties.

  • Atogepant (Qulipta): An FDA-approved CGRP receptor antagonist for the preventive treatment of migraine.[11] The structure incorporates a complex heterocyclic system where pyridine-like motifs contribute to the overall efficacy and drug-like properties.

These examples underscore the broad applicability of pyridine-containing scaffolds in targeting diverse disease areas, from oncology to neurology.[2]

Conclusion

The methylpyridine ether motif is a powerful and versatile component in the medicinal chemist's toolkit. Its strategic incorporation can address common challenges in drug development, including poor solubility, metabolic instability, and insufficient target affinity. By understanding the underlying chemical principles and employing robust synthetic protocols such as the Williamson ether synthesis and Buchwald-Hartwig coupling, researchers can effectively leverage this motif to optimize lead compounds and accelerate the discovery of new therapeutics. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful application of this valuable structural unit.

References

  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Ghosh, A. K., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. News. Available at: [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Cho, J. H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. Available at: [Link]

  • G. S. S. V. Ramana, G. V. R. S. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Ranjan, A., et al. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals. Available at: [Link]

  • Shavaleev, N. M. (2022). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Available at: [Link]

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Method

Application Note: Leveraging Chiral Tetrahydrofuran Ethers in Fragment-Based Drug Design for Accelerated Hit-to-Lead Optimization

Introduction: The Strategic Advantage of Three-Dimensional Scaffolds in Fragment-Based Drug Design Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Three-Dimensional Scaffolds in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight fragments (typically <300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[3] A significant evolution in FBDD is the increasing use of three-dimensional (3D) fragments, which introduce stereochemical complexity at the earliest stage of drug discovery.[4] Chiral fragments, in particular, offer a distinct advantage as biological macromolecules are inherently chiral, and stereochemistry plays a pivotal role in molecular recognition and binding affinity.[5][6]

This application note provides a detailed guide for researchers on the strategic implementation of chiral tetrahydrofuran (THF) ethers as 3D fragments in FBDD campaigns. The THF scaffold is a privileged motif in medicinal chemistry, and its chiral variants provide a rigid, three-dimensional framework that can effectively probe the often-complex topology of protein binding sites. We will delve into the rationale behind using chiral THF ethers, provide detailed protocols for their synthesis and screening, and outline a systematic approach to hit-to-lead (H2L) optimization.

The Rationale for Employing Chiral THF Ethers as Fragments

The choice of a fragment library is a critical determinant of the success of an FBDD campaign. While many libraries are dominated by flat, aromatic compounds, the inclusion of sp3-rich, chiral scaffolds like THF ethers offers several compelling advantages:

  • Enhanced Specificity and Potency: The defined stereochemistry of a chiral THF ether can lead to more specific and higher-affinity interactions with a target protein. The precise spatial arrangement of substituents on the THF ring can exploit chiral recognition features within the binding site that are inaccessible to achiral or flat fragments.[5][6]

  • Improved Physicochemical Properties: The THF scaffold generally imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to more lipophilic aromatic systems. This can provide a significant advantage during the subsequent hit-to-lead optimization phase.

  • Vectorial Growth and 3D Exploration: The substituents on a chiral THF ether provide well-defined vectors for fragment growth. This allows for a more rational and efficient exploration of the surrounding binding pocket in three dimensions, facilitating the design of more potent and selective lead compounds.[4]

  • Novel Chemical Space: The use of chiral 3D fragments allows for the exploration of novel chemical space, increasing the probability of identifying hits for challenging targets that have failed to yield to traditional HTS or 2D-fragment screening.[4]

Designing and Synthesizing a Chiral THF Ether Fragment Library

A successful FBDD campaign begins with a high-quality fragment library. For chiral THF ethers, the design should adhere to the "Rule of Three" to ensure fragment-like properties.[7]

Table 1: The "Rule of Three" for Fragment Design
PropertyGuidelineRationale
Molecular Weight < 300 DaProvides a good starting point for subsequent optimization without leading to excessive molecular weight in the final lead compound.
cLogP ≤ 3Ensures sufficient aqueous solubility for biophysical screening assays, which are often performed at high concentrations.
Hydrogen Bond Donors ≤ 3Limits the potential for poor membrane permeability in later-stage compounds.
Hydrogen Bond Acceptors ≤ 3Limits the potential for poor membrane permeability in later-stage compounds.
Rotatable Bonds ≤ 3A lower number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Protocol 1: Synthesis of a Representative "Rule of Three" Compliant Chiral THF Ether Fragment

This protocol describes the synthesis of (2R,4R)-2-(azidomethyl)-4-methoxytetrahydrofuran, a versatile chiral THF ether fragment that is compliant with the "Rule of Three" and provides a handle for further elaboration via click chemistry or reduction to the corresponding amine. The synthesis starts from the chiral pool precursor L-arabinose.[8]

Materials:

  • L-arabinose

  • N,N-dimethylhydrazine

  • Amberlyst® 15 acidic resin

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of the Chiral THF Diol: a. To a solution of L-arabinose (10.0 g, 66.6 mmol) in MeOH (100 mL), add N,N-dimethylhydrazine (6.0 g, 99.9 mmol) and Amberlyst® 15 acidic resin (1.0 g). Stir the mixture at room temperature for 4 hours. Filter off the resin and concentrate the filtrate under reduced pressure to obtain the crude hydrazone. b. Dissolve the crude hydrazone in MeOH (150 mL) and add TFA (1.0 mL, 13.5 mmol). Stir the solution at 40°C for 16 hours. Quench the reaction with saturated aqueous NaHCO₃ and concentrate in vacuo. Purify the residue by flash column chromatography (EtOAc/hexanes gradient) to yield the chiral THF hydrazone. c. Dissolve the purified THF hydrazone in water (50 mL) and add Amberlyst® 15 acidic resin (2.0 g). Stir at room temperature for 2 hours to effect hydrolysis. Filter off the resin. d. To the aqueous filtrate, add MeOH (50 mL) and cool to 0°C. Add NaBH₄ (2.5 g, 66.1 mmol) portion-wise. Stir for 1 hour at 0°C and then 2 hours at room temperature. Neutralize with 1M HCl and concentrate under reduced pressure. Co-evaporate with MeOH three times to remove borate salts. Purify the residue by flash column chromatography (EtOAc/MeOH gradient) to afford the chiral THF diol ((2R,4R)-tetrahydrofuran-2,4-diyl)dimethanol).

  • Selective Monotosylation and Azidation: a. Dissolve the chiral THF diol (5.0 g, 33.7 mmol) in pyridine (50 mL) and cool to 0°C. Add TsCl (6.7 g, 35.1 mmol) in one portion. Stir at 0°C for 4 hours. Quench with water and extract with EtOAc. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography (EtOAc/hexanes gradient) to isolate the monotosylated product. b. Dissolve the monotosylated diol (4.0 g, 13.2 mmol) in DMF (40 mL) and add NaN₃ (1.7 g, 26.4 mmol). Heat the mixture to 80°C and stir for 12 hours. Cool to room temperature, add water, and extract with EtOAc. Wash the organic layer with water and brine. Dry over MgSO₄, filter, and concentrate to yield the crude azido alcohol.

  • O-Methylation to the Final Fragment: a. Dissolve the crude azido alcohol (2.0 g, 11.5 mmol) in anhydrous THF (30 mL) and cool to 0°C. Add NaH (60% dispersion in mineral oil, 0.55 g, 13.8 mmol) portion-wise. Stir for 30 minutes at 0°C. b. Add MeI (1.8 g, 12.7 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. c. Carefully quench the reaction with water and extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. d. Purify the residue by flash column chromatography (EtOAc/hexanes gradient) to afford the final fragment, (2R,4R)-2-(azidomethyl)-4-methoxytetrahydrofuran.

Biophysical Screening of Chiral THF Ether Fragments

Due to their low molecular weight, fragments typically exhibit weak binding affinities (in the high µM to mM range).[9] Therefore, sensitive biophysical techniques are required for their detection. A tiered screening approach is often employed, starting with a high-throughput primary screen followed by more detailed validation and characterization of the initial hits.

Diagram 1: FBDD Workflow for Chiral THF Ethers

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization Lib_Design Library Design (Rule of Three) Synthesis Synthesis of Chiral THF Ether Fragments Lib_Design->Synthesis QC Quality Control (Purity, Solubility) Synthesis->QC Primary_Screen Primary Screen (e.g., Thermal Shift, SPR) QC->Primary_Screen Hit_Validation Hit Validation (e.g., NMR, ITC) Primary_Screen->Hit_Validation Structure Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structure Fragment_Growing Fragment Growing Fragment_Linking Fragment Linking Fragment_Merging Fragment Merging SBDD Structure-Based Drug Design Structure->SBDD Fragment_Growing->SBDD Fragment_Linking->SBDD Fragment_Merging->SBDD Lead_Opt Lead Optimization SBDD->Lead_Opt

Caption: A typical workflow for fragment-based drug design using chiral THF ethers.

Primary Screening Techniques

The goal of the primary screen is to rapidly identify fragments that bind to the target protein from the entire library.

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. It is a high-throughput and cost-effective method for primary screening.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. It can provide information on binding affinity and kinetics.

Protocol 2: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
  • Preparation: a. Prepare a stock solution of the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). b. Prepare a stock plate of the chiral THF ether fragment library at 100 mM in DMSO. c. Dilute the fragment stocks to 10 mM in the assay buffer.

  • Assay Setup (384-well plate): a. To each well, add 10 µL of the protein solution (final concentration 0.1 mg/mL). b. Add 1 µL of the 10 mM fragment solution (final concentration 1 mM). Include DMSO-only controls. c. Add 9 µL of assay buffer containing a fluorescent dye (e.g., SYPRO Orange) to each well.

  • Data Acquisition: a. Seal the plate and centrifuge briefly. b. Place the plate in a real-time PCR instrument. c. Run a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.

  • Data Analysis: a. Plot fluorescence versus temperature to generate melting curves. b. Calculate the first derivative of each curve to determine the Tm. c. A significant positive shift in Tm (e.g., > 2°C) in the presence of a fragment compared to the DMSO control indicates a potential hit.

Hit Validation and Characterization

Positive hits from the primary screen must be validated using orthogonal biophysical methods to eliminate false positives and to further characterize the binding interaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for fragment screening. Ligand-observed methods like Saturation Transfer Difference (STD) NMR or WaterLOGSY can confirm binding, while protein-observed methods like ¹H-¹⁵N HSQC can map the binding site on the protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

  • X-ray Crystallography: Obtaining a crystal structure of the protein-fragment complex provides the ultimate validation of binding and reveals the precise binding mode. This structural information is invaluable for the subsequent hit-to-lead optimization phase.[9]

Hit-to-Lead (H2L) Optimization of Chiral THF Ether Fragments

Once a chiral THF ether fragment has been validated as a binder and its binding mode determined, the next phase is to elaborate it into a more potent lead compound.[10] This is typically an iterative process guided by structure-based design.[11]

Diagram 2: Hit-to-Lead Optimization Strategies

H2L_Strategies cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment_Hit Chiral THF Ether Hit (KD ~ 1 mM) Fragment_Growing Fragment Growing Fragment_Hit->Fragment_Growing Fragment_Linking Fragment Linking Fragment_Hit->Fragment_Linking Fragment_Merging Fragment Merging Fragment_Hit->Fragment_Merging Lead_Compound Lead Compound (KD ~ 100 nM) Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound Fragment_Merging->Lead_Compound

Caption: Common strategies for optimizing fragment hits into lead compounds.

Case Study Example: Fragment Growing

The "fragment growing" strategy is the most common approach in FBDD.[3] It involves adding chemical functionality to the initial fragment hit to make additional favorable interactions with the target protein, thereby increasing potency.

Let's consider our synthesized fragment, (2R,4R)-2-(azidomethyl)-4-methoxytetrahydrofuran, as a hypothetical hit against a kinase target. X-ray crystallography reveals that the THF core makes key hydrogen bonds in the hinge region, and the azidomethyl group points towards a solvent-exposed channel.

Optimization Strategy:

  • Vector Selection: The azido group provides a clear vector for growth.

  • Chemistry: The azide can be readily converted to a 1,2,3-triazole via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or reduced to an amine to allow for amide coupling.

  • Structure-Guided Elaboration:

    • Iteration 1 (Click Chemistry): A small library of alkynes is synthesized and "clicked" onto the fragment. Screening of these elaborated fragments reveals that a phenyl-triazole derivative shows a 10-fold improvement in affinity (KD ~ 100 µM). A crystal structure of this new compound bound to the kinase shows that the phenyl group occupies a shallow hydrophobic pocket adjacent to the hinge.

    • Iteration 2 (Amide Coupling): The azide is reduced to the corresponding amine. A library of carboxylic acids is then coupled to the amine via amide bond formation. A derivative containing a 3-pyridyl amide shows a further 50-fold improvement in affinity (KD ~ 2 µM). The crystal structure reveals that the pyridyl nitrogen now forms a new hydrogen bond with a backbone carbonyl in the solvent channel.

Table 2: Hypothetical Hit-to-Lead Optimization Data
CompoundStructureKD (µM)Ligand Efficiency (LE)
Fragment Hit (2R,4R)-2-(azidomethyl)-4-methoxytetrahydrofuran10000.35
Iteration 1 Phenyl-triazole derivative1000.32
Iteration 2 3-Pyridyl amide derivative20.38
Lead Compound Further optimized derivative0.10.40

This iterative process of synthesis, screening, and structural analysis allows for the rapid optimization of the initial low-affinity fragment into a potent lead compound. A notable example of a marketed drug that contains a chiral tetrahydrofuran moiety and was developed through a process involving the optimization of key interactions is the CDK2 inhibitor RLY-2139.[5]

Conclusion

The incorporation of chiral tetrahydrofuran ethers into fragment libraries represents a sophisticated strategy for enhancing the effectiveness of FBDD campaigns. These 3D fragments provide a unique opportunity to probe the chiral nature of protein binding sites, leading to the identification of novel, highly specific hits with favorable physicochemical properties. The well-defined stereochemistry of these scaffolds allows for a rational, structure-guided approach to hit-to-lead optimization, accelerating the journey from a weakly binding fragment to a potent and selective lead compound. By following the protocols and strategies outlined in this application note, researchers can effectively leverage the power of chiral THF ethers to tackle challenging drug targets and expand the frontiers of modern drug discovery.

References

  • Schuffenhauer, A., et al. (2020). The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC. [Link]

  • Congreve, M., et al. (2003). The Rule of 3. Practical Fragments. [Link]

  • de Vries, H., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC. [Link]

  • Holvey, C., et al. (2025). Fragment-based drug discovery: A graphical review. PMC. [Link]

  • Sareum. (n.d.). Fragment-Based Drug Design. Sareum. [Link]

  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]

  • Technologynetworks.com. (2024). Fragment-Based Drug Discovery: Key Advances and Applications. Technology Networks. [Link]

  • EFMC. (n.d.). Hit-to-Lead. European Federation for Medicinal Chemistry and Chemical Biology. [Link]

  • Klebe, G., et al. (2011). Pushing the Rule of 3. Practical Fragments. [Link]

  • Lopp, M., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

  • Ballante, F., & Ábrányi-Balogh, P. (Eds.). (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Schneider, N., et al. (2018). Chiral Cliffs: Investigating the Influence of Chirality on Binding Affinity. PubMed. [Link]

  • Parker, J. S., et al. (2017). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. PMC. [Link]

  • de Graaf, C., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]

  • Bajusz, D., et al. (2018). Chiral Cliffs: Investigating the Influence of Chirality on Binding Affinity. ResearchGate. [Link]

  • Monte Rosa Therapeutics. (2025). Selective Targeting of CDK2 Using Molecular Glue Degraders for the Treatment of HR-Positive/HER2-Negative Breast Cancer. Monte Rosa Therapeutics Investor Relations. [Link]

  • Schuffenhauer, A., et al. (2020). The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Hit-to-Lead. EFMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in pyridine ether synthesis

Executive Summary: The Bifurcated Challenge Synthesizing pyridine ethers presents a unique dichotomy based on your starting materials. You are likely facing one of two distinct "side reaction" profiles: Route A (Nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifurcated Challenge

Synthesizing pyridine ethers presents a unique dichotomy based on your starting materials. You are likely facing one of two distinct "side reaction" profiles:

  • Route A (Nucleophilic Aromatic Substitution -

    
    ):  Reacting a halopyridine with an alcohol.[1]
    
    • Primary Side Reaction: Hydrolysis to pyridones (due to moisture) or lack of reactivity (at the 3-position).

  • Route B (

    
    -Alkylation of Pyridinols):  Reacting a hydroxypyridine (pyridone) with an alkyl halide.
    
    • Primary Side Reaction:

      
      -Alkylation.  Because 2- and 4-hydroxypyridines exist in tautomeric equilibrium with their keto-forms (pyridones), they are ambident nucleophiles. The nitrogen is often the softer, more nucleophilic center, leading to the thermodynamically stable 
      
      
      
      -alkylated impurity.

This guide addresses both pathways with field-proven protocols to suppress these specific failures.

Interactive Troubleshooting & Decision Logic

Before selecting a protocol, visualize your pathway to identify the critical control points.

PyridineEtherLogic Start START: Select Substrate RouteA Route A: Halopyridine + Alcohol Start->RouteA RouteB Route B: Hydroxypyridine + Alkyl Halide Start->RouteB PosCheck Position of Halogen? RouteA->PosCheck Ambident Ambident Nucleophile Risk (N- vs O-alkylation) RouteB->Ambident Pos24 2- or 4-Position PosCheck->Pos24 Activated Pos3 3-Position PosCheck->Pos3 Unactivated SNAr Mechanism: SNAr Key: Leaving Group (F >> Cl) Pos24->SNAr Cat Mechanism: Pd/Cu Catalysis (Buchwald/Ullmann) Pos3->Cat SolnB Solution: Cesium Effect or Ag Salts Ambident->SolnB Maximize O-Selectivity

Figure 1: Strategic decision tree for selecting the correct synthesis methodology based on substrate activation.

Module A: Solving the -Alkylation Problem (Pyridone Route)

The Scenario: You are reacting 2-hydroxypyridine with an alkyl halide, but NMR shows a mixture of the desired ether (


-alkyl) and the undesired amide (

-alkyl).

The Mechanism: The amide-like resonance of the pyridone form is thermodynamically stable. Simple bases (NaH, NaOH) often produce "naked" anions where the nitrogen center, being softer, attacks the alkyl halide.

Q: How do I force -alkylation over -alkylation?

A: You must manipulate the Hard-Soft Acid-Base (HSAB) parameters and exploit the Cesium Effect .

  • The Cesium Effect: Use Cesium Carbonate (

    
    ).[2] The large ionic radius of 
    
    
    
    allows for a "loose" ion pair with the pyridinate oxygen, making the oxygen more nucleophilic and accessible compared to the tighter ion pairs formed with
    
    
    or
    
    
    .
  • Silver Salts (The "Hard" Switch):

    
     or 
    
    
    
    coordinates with the leaving group (halide) of the alkylating agent. This imparts significant carbocation character to the alkyl group, making it a "harder" electrophile, which prefers the "harder" oxygen center of the pyridine.
Optimized Protocol: -Selective Alkylation
  • Substrates: 2-hydroxypyridine (1.0 eq), Alkyl Bromide (1.2 eq).

  • Base:

    
     (1.5 eq) — Do not substitute with 
    
    
    
    if selectivity is critical.
  • Solvent: DMF or Acetonitrile (Dry).

  • Temperature: Room Temperature (RT) to 60°C. Note: Higher temperatures often increase

    
    -alkylation rates.
    

Step-by-Step:

  • Dissolve 2-hydroxypyridine in anhydrous DMF (0.2 M concentration).

  • Add

    
    .[2][3][4] Stir for 30 minutes at RT to ensure deprotonation and coordination.
    
  • Add Alkyl Bromide dropwise.

  • Monitor via TLC/LCMS. If conversion is slow, heat to 50°C. Avoid reflux.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF (residual DMF can complicate separation).

Data Comparison: Base Effect on Selectivity

BaseSolventMajor ProductMechanism Note
NaH THF/DMF

-alkyl
(Pyridone)
Tight ion pair; N-attack favored.

AcetoneMixture (

>

)
Insufficient O-activation.

DMF

-alkyl
(Ether)
"Cesium Effect"; naked O-anion.

Toluene

-alkyl
(Ether)
HSAB; Ag-assisted halide abstraction.

Module B: Maximizing Efficiency (Halopyridine Route)

The Scenario: You are reacting a chloropyridine with an alcohol using a base, but the reaction is sluggish or yields are low due to hydrolysis (formation of hydroxypyridine).

The Mechanism: Nucleophilic Aromatic Substitution (


) proceeds via an addition-elimination pathway involving a Meisenheimer Complex .[5] The rate-determining step is usually the addition of the nucleophile, not the breaking of the C-X bond.[5]
Q: Why is my reaction not proceeding even with heat?

A: Check your leaving group and position.

  • Position:

    
     works well at C2 and C4 (ortho/para to Nitrogen).[6] It does not  work at C3 (meta) without strong electron-withdrawing groups (e.g., 
    
    
    
    ,
    
    
    ) on the ring.
  • Leaving Group: Counter-intuitively, Fluorine is the best leaving group for

    
     on pyridines, not Iodine or Bromine. The high electronegativity of F lowers the LUMO energy of the ring, accelerating the rate-determining nucleophilic attack.
    
Q: How do I prevent hydrolysis (OH formation)?

A: Hydrolysis competes when water acts as the nucleophile.

  • Strictly Anhydrous: Use molecular sieves in your solvent (THF/DMF).

  • Base Choice: Use NaH (Sodium Hydride) to pre-form the alkoxide before adding the substrate. This ensures the only nucleophile present is

    
    , not 
    
    
    
    .
Optimized Protocol: Ether Synthesis
  • Substrates: 2-Fluoropyridine (1.0 eq) — Preferred over 2-Chloropyridine.

  • Nucleophile: Alcohol (1.2 eq).

  • Base: NaH (60% dispersion, 1.3 eq).

  • Solvent: Anhydrous THF (or DMF for less reactive alcohols).

Step-by-Step:

  • Alkoxide Formation: Suspend NaH in anhydrous THF under

    
    . Cool to 0°C.
    
  • Add the Alcohol slowly. Stir for 30 mins at RT until

    
     evolution ceases. Critical: Ensure complete deprotonation.
    
  • Addition: Add 2-Fluoropyridine (or Chloropyridine) to the alkoxide solution.

  • Reaction: Heat to reflux (THF) or 80°C (DMF).

  • Monitoring: Watch for the disappearance of the starting halide.

  • Quench: Carefully quench with saturated

    
     (aq).
    

Module C: Unactivated Substrates (3-Halopyridines)

If you must synthesize a 3-pyridyl ether, standard


 will fail. You must switch to metal catalysis.
  • Buchwald-Hartwig Coupling:

    • Catalyst:

      
       or 
      
      
      
      .
    • Ligand: Bulky, electron-rich phosphines are essential to prevent the pyridine nitrogen from poisoning the catalyst. RockPhos or tBuBrettPhos are excellent choices for ethers.

    • Base:

      
       or 
      
      
      
      .
    • Solvent: Toluene or Dioxane (100°C+).

Visualizing the Mechanism ( vs. Alkylation)

Mechanisms cluster_0 Route A: SNAr (2-Fluoropyridine) cluster_1 Route B: O-Alkylation (Cesium Effect) PyF 2-Fluoropyridine Meisenheimer Meisenheimer Complex (Stabilized by N) PyF->Meisenheimer Fast Attack (F is EWG) Alkoxide Alkoxide (RO-) Alkoxide->Meisenheimer ProductA Pyridine Ether + F- Meisenheimer->ProductA Elimination Pyridone 2-Pyridone (Ambident) Complex Naked Oxygen Anion (O-Cs+) Pyridone->Complex Deprotonation Base Cs2CO3 Base->Complex ProductB Pyridine Ether (O-Alkylated) Complex->ProductB O-Attack (Favored) AlkylHal R-Br AlkylHal->ProductB

Figure 2: Mechanistic comparison. Note that Route A relies on electron-withdrawal (F), while Route B relies on cation solvation (Cs) to direct selectivity.

References

  • The Cesium Effect in

    
    -Alkylation: 
    Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium ions on nucleophilic substitution reactions." The Journal of Organic Chemistry, 52(19), 4230–4234.
    
    
  • Silver Salts for Regiocontrol: Hopkins, G. C., Jonak, J. P., Minnemeyer, H. J., & Tieckelmann, H. (1967). "The Alkylation of 2-Hydroxypyrimidine Derivatives." The Journal of Organic Chemistry, 32(12), 4040–4044.

  • 
     Reactivity Order (F > Cl): 
    Chambers, R. D., & Spring, R. A. (1998).[6] "Nucleophilic aromatic substitution in fluorinated heterocycles." Tetrahedron, 54(6), 1115-1128.
    
    
  • Palladium-Catalyzed Ether Synthesis (Buchwald): Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition, 45(26), 4321–4326.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spectroscopic Validation of Ether Linkage Formation in THF Rings

For researchers, scientists, and drug development professionals engaged in syntheses involving tetrahydrofuran (THF), the unambiguous confirmation of ether linkage formation is a critical checkpoint. The successful ether...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving tetrahydrofuran (THF), the unambiguous confirmation of ether linkage formation is a critical checkpoint. The successful etherification of a hydroxyl group on a THF ring fundamentally alters the molecule's chemical and physical properties, impacting downstream applications. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of this transformation. Drawing upon established principles and experimental data, we will explore the causality behind experimental choices and present a framework for selecting the most appropriate analytical approach.

The Chemical Transformation: From Hydroxyl to Ether

The core transformation we aim to validate is the conversion of a hydroxyl group on the THF ring, for instance at the 2-position, to an ether linkage. This is typically achieved by reacting the corresponding alcohol with a suitable electrophile (e.g., an alkyl halide) under basic conditions. The disappearance of the starting material's hydroxyl group and the appearance of the new ether functionality are the key events we seek to confirm spectroscopically.

cluster_reaction General Etherification Reaction reactant 2-Hydroxytetrahydrofuran product 2-Alkoxytetrahydrofuran reactant->product Etherification reagents Base, R-X

Caption: General reaction scheme for the etherification of 2-hydroxytetrahydrofuran.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. For the validation of ether linkage formation in THF rings, both ¹H and ¹³C NMR offer definitive evidence.

¹H NMR Spectroscopy: Tracking the Proton Environment

The formation of an ether linkage induces significant changes in the ¹H NMR spectrum. The most telling evidence is the disappearance of the hydroxyl proton signal and a downfield shift of the proton on the carbon bearing the newly formed ether linkage.

Key Spectral Changes:

  • Disappearance of the Hydroxyl Proton: The broad singlet corresponding to the hydroxyl proton (-OH) of the starting material will no longer be present in the spectrum of the purified product.

  • Downfield Shift of the α-Proton: The proton attached to the carbon atom now bearing the ether oxygen (the α-proton) will experience a significant downfield shift due to the electron-withdrawing effect of the newly introduced alkyl group. For a 2-substituted THF, this is the proton at the C2 position.

  • Appearance of New Signals: New signals corresponding to the protons of the newly introduced alkyl group (R-group) will appear in the spectrum.

Table 1: Expected ¹H NMR Chemical Shift Changes

ProtonStarting Material (2-Hydroxytetrahydrofuran)Product (2-Alkoxytetrahydrofuran)Rationale for Change
-OH Variable (typically 1-5 ppm, broad singlet)AbsentLoss of the hydroxyl functional group.
H -C2~5.2-5.4 ppm~5.0-5.2 ppm (for O-CH₃)Change in the electronic environment around the C2 proton.
Other THF Ring Protons~1.8-2.0 ppm and ~3.7-3.9 ppmMinor shiftsThe electronic effect of the new ether linkage diminishes with distance.
R-group ProtonsAbsentDependent on the R-group (e.g., ~3.4 ppm for -O-CH ₃)Appearance of the new alkyl group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary and equally compelling evidence for ether formation. The carbon atom directly attached to the new ether oxygen will exhibit a noticeable change in its chemical shift.

Key Spectral Changes:

  • Shift of the α-Carbon: The carbon atom bonded to the ether oxygen (C2 in our example) will typically experience a downfield shift.

  • Appearance of New Carbon Signals: New signals corresponding to the carbon atoms of the R-group will be present.

Table 2: Expected ¹³C NMR Chemical Shift Changes

CarbonStarting Material (2-Hydroxytetrahydrofuran)Product (2-Alkoxytetrahydrofuran)Rationale for Change
C 2~98-100 ppm~104-106 ppm (for O-CH₃)Altered electronic environment due to the ether linkage.
Other THF Ring Carbons~23-26 ppm and ~67-69 ppmMinor shiftsThe inductive effect of the new ether linkage is localized.
R-group CarbonsAbsentDependent on the R-group (e.g., ~55-57 ppm for -O-C H₃)Presence of the new alkyl group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrument Setup: Acquire both ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

  • Data Analysis: Process the spectra and compare the chemical shifts, integration (for ¹H), and number of signals to the expected values for the product and the known spectrum of the starting material.

start Start dissolve Dissolve sample in deuterated solvent start->dissolve filter Filter into NMR tube dissolve->filter acquire_h1 Acquire ¹H NMR spectrum filter->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum filter->acquire_c13 process Process and analyze spectra acquire_h1->process acquire_c13->process end End process->end

Caption: Workflow for NMR-based validation of ether linkage formation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick and Effective Check

FT-IR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the presence or absence of specific functional groups. In the context of etherification, FT-IR provides a clear indication of the disappearance of the hydroxyl group and the presence of the new ether linkage.

Key Spectral Changes:

  • Disappearance of the O-H Stretch: The most prominent change is the disappearance of the broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the starting alcohol.

  • Appearance of the C-O-C Stretch: A strong, characteristic absorption band for the C-O-C stretching vibration of the ether will appear in the "fingerprint region" of the spectrum, typically between 1000-1300 cm⁻¹. For cyclic ethers like THF, this peak is often found around 1050-1100 cm⁻¹.[1]

Table 3: Key FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance in Starting MaterialAppearance in Product
Hydroxyl (-OH)3200-3600Broad, strong absorptionAbsent
Ether (C-O-C)1050-1100 (for cyclic ethers)Absent (or weak C-O stretch of alcohol)Strong, sharp absorption
Experimental Protocol: FT-IR Analysis
  • Sample Preparation (Neat Liquid): If the product is a liquid, a simple and effective method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Sample Preparation (Solid): For solid samples, the KBr pellet method is common. A small amount of the finely ground solid is mixed with dry KBr powder and pressed into a transparent pellet.

  • Data Acquisition: The prepared sample is placed in the FT-IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The resulting spectrum is analyzed for the disappearance of the O-H stretch and the appearance of the characteristic C-O-C stretch.

start Start prepare_sample Prepare sample (neat liquid or KBr pellet) start->prepare_sample acquire_spectrum Acquire FT-IR spectrum prepare_sample->acquire_spectrum analyze_spectrum Analyze for key functional group changes acquire_spectrum->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for FT-IR-based validation of ether linkage formation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the validation of ether linkage formation, MS is primarily used to confirm the molecular weight of the product and to analyze its fragmentation pattern, which can provide further structural evidence.

Key Information from Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the expected ether product. This provides strong evidence that the desired reaction has occurred.

  • Fragmentation Pattern: The fragmentation pattern of the product will differ significantly from that of the starting material. Ethers often undergo α-cleavage, where the bond between the α-carbon and the rest of the molecule breaks, leading to the formation of a stable oxonium ion. The fragmentation of the THF ring itself can also provide characteristic ions.

Table 4: Expected Mass Spectrometry Data

FeatureStarting Material (2-Hydroxytetrahydrofuran)Product (2-Alkoxytetrahydrofuran)Rationale for Change
Molecular Ion (M⁺)m/z corresponding to C₄H₈O₂m/z corresponding to the product's molecular formulaIncrease in mass due to the addition of the R-group.
Key FragmentsFragments from the THF ringα-cleavage fragments (e.g., loss of the R-group radical), fragments from the THF ringDifferent fragmentation pathways due to the new ether linkage.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is often suitable for volatile ethers.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, which leads to extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a more prominent molecular ion peak.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern.

start Start prepare_solution Prepare dilute solution of sample start->prepare_solution choose_method Choose introduction method (GC-MS or LC-MS) prepare_solution->choose_method acquire_spectrum Acquire mass spectrum choose_method->acquire_spectrum analyze_spectrum Analyze molecular ion and fragmentation acquire_spectrum->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for MS-based validation of ether linkage formation.

Comparative Analysis: Choosing the Right Tool for the Job

While all three techniques provide valuable information, their strengths and weaknesses differ. The choice of which technique to use, or in what order, depends on the specific requirements of the analysis.

Table 5: Comparison of Spectroscopic Techniques for Ether Linkage Validation

FeatureNMR Spectroscopy (¹H and ¹³C)FT-IR SpectroscopyMass Spectrometry
Information Provided Detailed structural information, connectivity, and chemical environment of atoms.Presence or absence of functional groups.Molecular weight and fragmentation pattern.
Confidence in Structure Very HighModerate (confirms functional group transformation)High (confirms molecular weight)
Sensitivity Relatively low, requires mg of sample.[[“]][3][4]High, can be used for trace analysis.Very high, can detect picomole to femtomole levels.[5][6]
Speed Slower (minutes to hours per sample)Very fast (seconds to minutes per sample)Fast (minutes per sample)
Cost High initial and maintenance costs.Low initial and maintenance costs.High initial and maintenance costs.
Ease of Use Requires significant expertise for operation and data interpretation.Relatively simple to operate and interpret for functional group analysis.Requires expertise for operation and interpretation of fragmentation.
Key Advantage Unambiguous structural elucidation.Rapid confirmation of reaction completion.Definitive molecular weight determination.
Limitation Low sensitivity, potential for signal overlap in complex molecules.[[“]]Limited structural information beyond functional groups.May not always show a clear molecular ion with hard ionization techniques.

Conclusion: A Multi-faceted Approach to Validation

For the unequivocal validation of ether linkage formation in THF rings, a multi-spectroscopic approach is recommended.

  • FT-IR serves as an excellent initial screening tool to quickly assess the completion of the reaction by monitoring the disappearance of the hydroxyl group.

  • Mass Spectrometry provides definitive confirmation of the product's molecular weight.

  • NMR Spectroscopy offers the most comprehensive and unambiguous structural proof, confirming the precise location of the new ether linkage and the overall integrity of the molecular framework.

By leveraging the complementary strengths of these techniques, researchers can confidently validate the formation of ether linkages in THF rings, ensuring the integrity of their synthetic products and the reliability of their subsequent research and development endeavors.

References

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Comparative

A Comparative Guide to the Synthetic Routes of Chiral 3-Hydroxy-4-aryloxytetrahydrofurans

For Researchers, Scientists, and Drug Development Professionals The chiral 3-hydroxy-4-aryloxytetrahydrofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-hydroxy-4-aryloxytetrahydrofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its importance in drug discovery, particularly in the development of anticancer, antiviral, and anti-inflammatory therapies, has driven the development of numerous synthetic strategies.[1][2][3] This guide provides an in-depth comparison of the most prominent synthetic routes, offering insights into their underlying mechanisms, stereochemical control, and practical applicability.

Cycloaddition Strategies

Cycloaddition reactions offer a powerful and convergent approach to the tetrahydrofuran core. These methods often provide high levels of stereocontrol in a single step.

[3+2] Cycloaddition of Racemic Cyclopropanes and Aldehydes

A notable advancement in this area is the dynamic kinetic asymmetric [3+2] cycloaddition of racemic 1,1-cyclopropane diesters with aldehydes.[4] This method, catalyzed by a magnesium-pybox complex, furnishes highly enantioenriched tetrahydrofuran derivatives in good to excellent yields and as single diastereomers. The dynamic kinetic asymmetric transformation effectively deracemizes the starting cyclopropane, leading to a high degree of stereoselectivity.[4]

Causality of Experimental Choices: The choice of a chiral Pybox ligand complexed with a Lewis acidic metal like magnesium is crucial for inducing asymmetry. The Lewis acid activates the aldehyde for nucleophilic attack by the cyclopropane, and the chiral environment of the catalyst directs the approach of the reactants to favor one enantiomer of the product.

Carbonyl Ylide Cycloadditions

Three-component [3+2] cycloadditions involving carbonyl ylides generated from α-iodo silylethers in the presence of SmI2 have proven effective for synthesizing polysubstituted tetrahydrofurans.[5] This method is particularly advantageous for its high diastereoselectivity, even with unactivated alkene dipolarophiles.[5]

Causality of Experimental Choices: Samarium(II) iodide is a powerful single-electron transfer reagent that facilitates the formation of the carbonyl ylide intermediate. The stereochemical outcome is often controlled by the geometry of the transient ylide and the steric and electronic properties of the substituents.

Intramolecular Cyclization Strategies

Intramolecular cyclization of acyclic precursors is a widely employed and versatile strategy for constructing the tetrahydrofuran ring. These methods often rely on the formation of a C-O bond as the key ring-closing step.

Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes

A stereoselective palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides allows for the synthesis of substituted tetrahydrofurans with the concomitant formation of a C-C and a C-O bond.[6] This reaction proceeds with high diastereoselectivity, likely through an intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[6]

Causality of Experimental Choices: The choice of a suitable phosphine ligand, such as DPE-Phos, is critical for achieving high yields.[6] The ligand influences the electron density and steric environment around the palladium center, thereby modulating its reactivity and selectivity. The base, typically sodium tert-butoxide, is essential for the formation of the palladium alkoxide intermediate.[6]

Visible-Light-Mediated Deoxygenative Cyclization

A modern and sustainable approach involves the visible-light-mediated deoxygenation of monoallylated diols.[7] This method utilizes a photoredox catalyst to generate a radical intermediate, which then undergoes a 5-exo-trig cyclization to form the tetrahydrofuran ring. The hydroxy group can be activated as a recyclable 3,5-bis(trifluoromethyl)benzoate or an inexpensive ethyl oxalate ester.[7]

Causality of Experimental Choices: The use of a photosensitizer, such as fac-[Ir(ppy)3], is key to initiating the single-electron transfer process under visible light irradiation. The choice of the activating group for the hydroxyl moiety influences the efficiency of the deoxygenation step.

Intramolecular Oxymercuration

Intramolecular oxymercuration of unsaturated alcohols provides a classic yet effective method for the stereoselective synthesis of tetrahydrofurans.[8] The reaction proceeds via an electrophilic attack of a mercury(II) salt on the double bond, followed by the intramolecular trapping of the resulting mercurinium ion by the hydroxyl group.

Causality of Experimental Choices: The stereochemical outcome of the cyclization is often dictated by the steric hindrance around the double bond and the preferred chair-like transition state, leading to high diastereoselectivity.

Chiral Pool Synthesis

Utilizing readily available chiral starting materials, such as carbohydrates and amino acids, is a common and efficient strategy for the synthesis of enantiomerically pure compounds.

From Malic or Tartaric Acid

Enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran and its (R)-enantiomer can be synthesized from L-malic acid or D-tartaric acid, respectively.[2][9] These routes typically involve reduction and cyclization steps. For instance, (S)-4-chloro-3-hydroxybutyric acid ethyl ester, derived from L-malic acid, can be cyclized under basic conditions to afford (S)-3-hydroxytetrahydrofuran.[2]

Causality of Experimental Choices: The inherent chirality of the starting material directs the stereochemistry of the final product. The choice of protecting groups and reducing agents is critical to avoid racemization and achieve high yields.

From Chiral Lactone Carboxylic Acids

A convenient two-step method for the synthesis of chiral 2,2-disubstituted tetrahydrofuran derivatives starts from enantiomeric lactone carboxylic acids.[1][10][11] This approach involves the reduction of the carboxylic acid and the lactone functionalities.

Causality of Experimental Choices: A direct reduction of the lactone carboxylic acid can lead to a mixture of the desired tetrahydrofuran and a triol byproduct.[1] A two-step process, involving protection of the carboxylic acid followed by reduction, often provides better yields and selectivity.[10][11]

Comparison of Synthetic Routes

Synthetic Route Key Features Stereocontrol Yields Advantages Disadvantages
[3+2] Cycloaddition of Racemic Cyclopropanes and Aldehydes Catalytic, dynamic kinetic asymmetric transformation.[4]Excellent (single diastereomers, high er).[4]Good to excellent (48-92%).[4]High atom economy, convergent.Requires synthesis of activated cyclopropanes.
Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes Forms C-C and C-O bonds in one step.[6]High diastereoselectivity (>20:1).[6]Good.[6]Convergent, good functional group tolerance.Requires a palladium catalyst and specific ligands.
Visible-Light-Mediated Deoxygenative Cyclization Sustainable, metal-free (catalyst is recycled).[7]Moderate to good diastereoselectivity.[7]Moderate to good (up to 73%).[7]Mild reaction conditions, uses visible light.May require optimization for different substrates.
Chiral Pool Synthesis (from Malic/Tartaric Acid) Utilizes readily available chiral starting materials.[2][9]Excellent (enantiomerically pure).[2][9]Good to excellent (up to 85% overall).[2]Access to enantiomerically pure products.Can be a multi-step synthesis.
Chiral Pool Synthesis (from Chiral Lactone Carboxylic Acids) Two-step synthesis from chiral lactone acids.[1][10][11]Excellent (enantioenriched).[1][10][11]Good (36-54% overall).[10][11]Access to various substituted tetrahydrofurans.Potential for side product formation in direct reduction.[1]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Cyclization of a γ-Hydroxy Alkene[6]

To a solution of the γ-hydroxy alkene (1.0 mmol) and aryl bromide (1.2 mmol) in toluene (5 mL) is added NaOtBu (1.4 mmol). The mixture is degassed, and then Pd2(dba)3 (0.025 mmol) and DPE-Phos (0.05 mmol) are added. The reaction mixture is heated at 100 °C until the starting material is consumed (as monitored by TLC or GC). The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-hydroxy-4-aryloxytetrahydrofuran.

Representative Protocol for Visible-Light-Mediated Deoxygenative Cyclization[7]

A solution of the monoallylated diol activated as an ethyl oxalate ester (0.4–1.0 mmol) and fac-[Ir(ppy)3] (1.0 mol%) in DMF (0.1 M) is prepared in a reaction vessel suitable for photochemistry. The solution is degassed and then irradiated with a 455 nm LED at 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the chiral tetrahydrofuran derivative.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_cycloaddition Cycloaddition Strategies cluster_cyclization Intramolecular Cyclization cluster_chiral_pool Chiral Pool Synthesis racemic_cyclopropane Racemic Cyclopropane cyclo_product Chiral Tetrahydrofuran racemic_cyclopropane->cyclo_product [3+2] Cycloaddition Mg-Pybox catalyst aldehyde Aldehyde aldehyde->cyclo_product gamma_hydroxy_alkene γ-Hydroxy Alkene cyclization_product Chiral Tetrahydrofuran gamma_hydroxy_alkene->cyclization_product Pd-catalyzed Cyclization aryl_bromide Aryl Bromide aryl_bromide->cyclization_product monoallylated_diol Monoallylated Diol photocyclization_product Chiral Tetrahydrofuran monoallylated_diol->photocyclization_product Visible-Light Deoxygenative Cyclization malic_acid Malic/Tartaric Acid chiral_pool_product Chiral Tetrahydrofuran malic_acid->chiral_pool_product Multi-step Synthesis lactone_acid Chiral Lactone Acid lactone_acid->chiral_pool_product Reduction

Caption: Overview of major synthetic strategies for chiral 3-hydroxy-4-aryloxytetrahydrofurans.

Conclusion

The synthesis of chiral 3-hydroxy-4-aryloxytetrahydrofurans can be achieved through a variety of elegant and efficient methods. The choice of a particular route depends on several factors, including the desired substitution pattern, the required level of stereocontrol, the availability of starting materials, and scalability. Modern catalytic methods, such as asymmetric cycloadditions and palladium-catalyzed cyclizations, offer convergent and highly stereoselective pathways. Concurrently, visible-light-mediated reactions provide a sustainable and mild alternative. Chiral pool synthesis remains a robust and reliable strategy for accessing enantiomerically pure products. A thorough understanding of the strengths and limitations of each approach is essential for the successful design and execution of a synthetic plan targeting these valuable molecules.

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